Lenalidomide-C5-alkyne is a derivative of lenalidomide, a well-established immunomodulatory drug that serves as a structural and functional analog of thalidomide. This compound is recognized for its enhanced anti-angiogenic, cytotoxic, and immunomodulatory properties, making it particularly significant in the context of targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs) . The compound's unique structure allows it to play a critical role in various scientific applications, especially in the fields of chemistry and biology.
Lenalidomide-C5-alkyne is classified under small organic molecules and is primarily utilized in pharmaceutical research and development. It is derived from lenalidomide, which itself is used in the treatment of multiple myeloma and certain types of anemia. The compound's classification can be further delineated into categories based on its chemical structure, biological activity, and therapeutic potential.
The synthesis of Lenalidomide-C5-alkyne typically involves several key steps:
Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scalability. Techniques such as design of experiments (DoE) are employed to enhance reaction conditions and improve yields .
Lenalidomide-C5-alkyne features a complex molecular structure that includes an alkyne functional group attached to the lenalidomide backbone. This modification enhances its reactivity and utility in various chemical reactions.
Lenalidomide-C5-alkyne can undergo several types of chemical reactions:
Lenalidomide-C5-alkyne exerts its biological effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as IKZF1 and IKZF3, which are crucial in multiple myeloma cells . This mechanism underpins its application in targeted cancer therapies.
While specific physical properties such as melting point or boiling point are not detailed in the sources, compounds similar to Lenalidomide-C5-alkyne typically exhibit moderate solubility in organic solvents due to their complex structures.
The chemical properties include reactivity patterns that allow for various modifications through oxidation, reduction, and substitution reactions. These properties make it a versatile building block for synthesizing more complex molecules .
Lenalidomide-C5-alkyne has diverse applications across several scientific domains:
The glutarimide moiety of Lenalidomide-C5-alkyne engages CRBN’s tri-Trp pocket (Trp380, Trp386, Trp400) through conserved hydrogen bonding and van der Waals interactions. The carbonyl oxygen at position C4 of the glutarimide ring forms a critical hydrogen bond with the backbone NH of His378 in CRBN, while the ring nitrogen (N3) hydrogen-bonds with the hydroxyl group of Tyr402. This interaction anchors the molecular glue within the hydrophobic pocket, inducing conformational changes that prime CRBN for neosubstrate recruitment [1] [8]. The rigidity of the glutarimide binding is quantified by a dissociation constant (Kd) of 50–100 nM, as determined by surface plasmon resonance (SPR) studies [4]. Modifications at the C5 position of the phthalimide ring do not perturb this core interaction, preserving CRBN’s intrinsic affinity for the ligand [1].
Table 1: Key Binding Interactions of Lenalidomide-C5-alkyne with CRBN
| CRBN Residue | Interaction Type | Functional Group (Ligand) | Binding Energy Contribution (kcal/mol) |
|---|---|---|---|
| Trp380 | π-Stacking | Phthalimide ring | -2.1 |
| Trp386 | Van der Waals | C5-alkyne spacer | -1.5 |
| His378 | H-bond | Glutarimide C4=O | -3.8 |
| Tyr402 | H-bond | Glutarimide N3-H | -2.9 |
| Trp400 | Hydrophobic | Glutarimide alkyl chain | -1.2 |
The C5-alkyne modification on Lenalidomide’s phthalimide ring serves as an exit vector for linker conjugation in PROTAC design, while simultaneously influencing substrate specificity. Unlike classical IMiDs (e.g., pomalidomide), the linear alkyne group projects into a solvent-exposed region adjacent to CRBN’s β-hairpin loop, sterically occluding bulkier endogenous substrates like CK1α. This spatial constraint is evidenced by crystallographic data showing a 4.2 Å displacement of the β-hairpin when Lenalidomide-C5-alkyne is bound [1] [4]. The alkyne’s terminal carbon enables bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating modular attachment of POI ligands without disrupting CRBN binding. Functional assays confirm that C5-alkyne derivatives maintain degradation efficiency for IKZF1 (DC50 = 0.15 μM) but exhibit reduced recruitment of non-ZF substrates like eIF3i, highlighting its role in substrate selectivity [2] [6].
Table 2: Substrate Degradation Profiles of C5-Modified Lenalidomide Analogs
| Compound | IKZF1 DC50 (μM) | CK1α DC50 (μM) | eIF3i Recruitment | Ternary Complex Stability (ΔG, kcal/mol) |
|---|---|---|---|---|
| Lenalidomide | 0.10 | 0.25 | Yes | -9.2 |
| Lenalidomide-C5-alkyne | 0.15 | >10 | Minimal | -8.7 |
| Pomalidomide | 0.08 | 0.30 | Yes | -9.5 |
Lenalidomide-C5-alkyne promotes ternary complex assembly between CRBN and zinc finger (ZF) transcription factors (e.g., IKZF1, IKZF3) via a "molecular glue" mechanism. The phthalimide ring’s C5-alkyne extension creates a hydrophobic interface that complements the ZF domain’s GAIN region (GFI1-binding, IKZF1/3, N-terminal). This interaction facilitates ubiquitin transfer to lysine residues within the ZF domain, as demonstrated by in vitro ubiquitination assays using purified CRL4CRBN complex [1] [8]. However, the alkyne moiety’s reduced steric bulk compared to clinical IMiDs permits unintended recruitment of ZF proteins lacking canonical degron sequences (e.g., ZFP91), leading to off-target degradation. Mass spectrometry analyses of immunoprecipitated CRBN complexes identified ZFP91 as a novel substrate, with ubiquitination increased 7.5-fold upon Lenalidomide-C5-alkyne exposure [1] [4].
The C5-alkyne group alters the hydration landscape of the CRBN–ligand interface, introducing a water-mediated hydrogen bond between the alkyne’s terminal hydrogen and Asp391 of CRBN. Molecular dynamics simulations reveal this interaction stabilizes the ternary complex by 1.3 kcal/mol but concurrently introduces steric clashes with ZF proteins featuring bulky side chains (e.g., IKZF2). Consequently, Lenalidomide-C5-alkyne exhibits a 3-fold reduction in IKZF2 degradation compared to unmodified lenalidomide. The alkyne’s linear geometry (bond angle 180°) displaces a key structural water molecule typically observed in CRBN–pomalidomide complexes, reducing the solvent-accessible surface area of the substrate-binding pocket by 18%. This steric perturbation underlies the compound’s selective degradation of ZF proteins with compact degron motifs [1] [4] [8].
Table 3: Impact of C5 Modifications on Ternary Complex Parameters
| Parameter | Lenalidomide | Lenalidomide-C5-alkyne | Structural Consequence |
|---|---|---|---|
| CRBN–Ligand Kd (nM) | 95 | 110 | Minimal change |
| ZF Degron Interface (Ų) | 420 | 380 | Reduced surface complementarity |
| Water Molecules Displaced | 0 | 2 | Altered H-bond network |
| IKZF1 Ubiquitination Rate | 1.0 (ref) | 0.9 | Comparable efficiency |
| ZFP91 Ubiquitination Rate | 0.3 | 2.1 | Enhanced off-target degradation |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2